molecular formula C23H22ClN3O3 B10893172 2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B10893172
M. Wt: 423.9 g/mol
InChI Key: ASYWCFWCRGEJCM-AFUMVMLFSA-N
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Description

2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the hydrazone: The reaction between 4-chlorobenzaldehyde and hydrazine hydrate to form the hydrazone intermediate.

    Methoxylation: Introduction of the methoxy group to the phenyl ring through a nucleophilic substitution reaction.

    Acetamide formation: The final step involves the reaction of the hydrazone intermediate with 4-methylphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone functional groups.

    Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the substituent, products can vary widely, including halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its complex structure and functional groups that can interact with biological targets.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The hydrazone group may play a key role in binding to molecular targets, while the aromatic rings and methoxy group could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE
  • 2-(4-{[(E)-2-(4-FLUOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-(4-{[(E)-2-(4-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity compared to its bromo or fluoro analogs.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

2-[4-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H22ClN3O3/c1-16-3-8-19(9-4-16)26-23(28)15-30-21-12-5-17(13-22(21)29-2)14-25-27-20-10-6-18(24)7-11-20/h3-14,27H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

ASYWCFWCRGEJCM-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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